molecular formula C25H24ClNO4 B14991780 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)acetamide

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B14991780
M. Wt: 437.9 g/mol
InChI Key: AMSOKVJJQAWUIM-UHFFFAOYSA-N
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Description

2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines a furochromen core with a chlorophenylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromen core, followed by the introduction of the tert-butyl and methyl groups, and finally the attachment of the chlorophenylmethyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H24ClNO4

Molecular Weight

437.9 g/mol

IUPAC Name

2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C25H24ClNO4/c1-14-16-9-18-19(25(2,3)4)13-30-21(18)11-22(16)31-24(29)17(14)10-23(28)27-12-15-7-5-6-8-20(15)26/h5-9,11,13H,10,12H2,1-4H3,(H,27,28)

InChI Key

AMSOKVJJQAWUIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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